N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide
Overview
Description
N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a pyridine ring substituted with a methyl group at the 6-position and a thiophene ring attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-methyl-2-pyridinecarboxylic acid and 2-thiophenylamine.
Amide Bond Formation: The carboxylic acid group of 6-methyl-2-pyridinecarboxylic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The activated carboxylic acid then reacts with 2-thiophenylamine to form the amide bond, yielding this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the pyridine ring.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate or pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their function. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(6-methylpyridin-2-yl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(6-methylpyridin-2-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
N-(6-methylpyridin-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both a pyridine and a thiophene ring, which may confer distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-thiophen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-4-2-6-11(13-9)14-12(15)8-10-5-3-7-16-10/h2-7H,8H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGOQSMTEUSFCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252960 | |
Record name | N-(6-Methyl-2-pyridinyl)-2-thiopheneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901252960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349432-68-4 | |
Record name | N-(6-Methyl-2-pyridinyl)-2-thiopheneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349432-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6-Methyl-2-pyridinyl)-2-thiopheneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901252960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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